molecular formula C13H15N3O B1466759 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one CAS No. 1494943-90-6

1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B1466759
CAS No.: 1494943-90-6
M. Wt: 229.28 g/mol
InChI Key: PRHWIMNXEYNGJA-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is a novel chemical hybrid designed for advanced pharmaceutical research, merging the privileged azetidine scaffold with a bioactive indole moiety. This bifunctional compound is of significant interest in medicinal chemistry for developing new therapeutic agents. The azetidine ring is a four-membered nitrogen heterocycle recognized for its ability to improve metabolic stability, solubility, and target-binding affinity in drug candidates due to its compact and rigid nature . Notably, azetidine-containing compounds demonstrate a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . The 3-aminoazetidine subunit, in particular, serves as a key synthetic building block for introducing this valuable scaffold into more complex molecules and for creating diverse compound libraries . The indole moiety is a fundamental structure in numerous biologically active compounds and natural products. Research highlights that indole derivatives exhibit potent antibacterial properties, with specific analogues showing promising activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, certain indole derivatives have been identified as effective corrosion inhibitors, adsorbing to metal interfaces . By conjugating the 3-aminoazetidine group with the indole-3-yl ethanone structure, this reagent presents a synergistic strategy for drug discovery. It is intended for use as a key intermediate in the synthesis of novel chemical entities, particularly in programs targeting infectious diseases and cancer. Researchers can leverage the primary amino group for further chemical transformations, such as amide bond formation or reductive amination, to explore structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-10-7-16(8-10)13(17)5-9-6-15-12-4-2-1-3-11(9)12/h1-4,6,10,15H,5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHWIMNXEYNGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural composition, which combines an indole moiety with an azetidine derivative. This combination suggests potential applications in various therapeutic areas, particularly oncology and neurology, owing to the known biological activities associated with both indole and azetidine derivatives.

Structural Characteristics

The molecular formula of this compound is C13H15N3O, with a molecular weight of 229.28 g/mol. The compound features a dual-ring structure that may enhance its pharmacological properties compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies have shown significant inhibitory effects against various cancer cell lines. The indole ring is known for its role in anticancer activity, which may be augmented by the presence of the azetidine ring.
  • Neuroprotective Effects : There is evidence suggesting that this compound may possess neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking simulations and binding affinity assays are essential for understanding these interactions, particularly with enzymes involved in metabolic pathways relevant to cancer progression.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their key features and biological activities:

Compound NameKey FeaturesBiological Activity
2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-oneContains a quinazoline moietyAnticancer properties
2-(1H-indol-3-yl)ethanamineSimple amine derivativeAntimicrobial activity
5-methylindoleMethylated indole variantNeuroprotective effects
2-(4-methylphenyl)indoleSubstituted indolePotential anti-inflammatory effects

The unique dual-ring structure of this compound may offer distinct pharmacological properties compared to these other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, highlighting the importance of structural optimization in enhancing their therapeutic efficacy. For instance, a study reported that derivatives with modifications at specific positions on the indole or azetidine rings exhibited improved anticancer activity against solid tumors .

Example Study:

A notable case involved the use of molecular docking to assess the binding affinity of this compound to target proteins implicated in cancer pathways. The findings indicated promising interactions that could lead to further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one and related indole-containing compounds:

Compound Name Structural Features Biological Activity Synthesis Method References
This compound Indole + 3-aminoazetidine (4-membered ring with -NH2) Not explicitly reported; likely CNS or antimicrobial targets Coupling reactions (supplier data)
RCS-8 isomers (e.g., 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethan-1-one) Indole + cyclohexylethyl + methoxyphenyl Psychoactive (cannabinoid receptor ligands) Multi-step alkylation/functionalization
1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one Indole + arylsulfonyl + piperazine 5-HT6 receptor modulation Suzuki coupling + sulfonylation
1-(3-(Thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one Indole + thiazole-carbonyl Antifungal (Candida spp.) Acetylation of indole-thiazole hybrids
JWH 203 N-(4-hydroxypentyl) metabolite Indole + chlorophenyl + hydroxypentyl Cannabinoid receptor metabolite Hydroxylation of parent compound
1-(3-Aminoazetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one 3-Aminoazetidine + triazole (no indole) Unknown (structural analog) Not reported

Key Differentiators

  • Functional Group Diversity : Unlike RCS-8 isomers or JWH metabolites, the target compound lacks bulky alkyl/aryl substituents, which may influence its pharmacokinetic profile (e.g., blood-brain barrier penetration) .
  • Synthetic Accessibility : While many indole derivatives require multi-step syntheses (e.g., Suzuki couplings, sulfonylations), the target compound’s synthesis via coupling reactions may offer scalability advantages .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : 265.3 g/mol (calculated).
  • LogP : Estimated ~1.5 (lower than RCS-8 isomers due to reduced hydrophobicity) .
  • Hydrogen Bonding: The 3-aminoazetidine group provides two H-bond donors (-NH2), enhancing solubility compared to morpholine or piperazine derivatives .

Spectral Characterization

Similar indole derivatives are typically characterized via:

  • 1H/13C NMR : Distinct signals for indole protons (δ 7.0–8.0 ppm) and azetidine carbons (δ 40–60 ppm) .
  • HRMS : Accurate mass confirmation (e.g., m/z 265.1552 for [M+H]+) .

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one typically involves two key components:

The final step usually involves coupling these two fragments through an amide or ketone linkage.

Preparation of the Azetidine Fragment

The azetidine ring, a four-membered nitrogen-containing heterocycle, is synthesized or functionalized to introduce the amino group at the 3-position. Common methods include:

For instance, 1-(3-aminoazetidin-1-yl)ethan-1-one can be synthesized by reacting azetidine with aminoethanone under controlled conditions, typically in solvents like dioxane or water with bases such as sodium carbonate to promote the reaction.

Preparation of the Indole Fragment

The indole portion, specifically the 1H-indol-3-yl ethanone, is often prepared through:

A representative sequence includes:

  • Bromination of a triisopropylsilyl-protected indole derivative.
  • Reduction of nitro groups to amines using Pd/C catalyzed hydrogenation.
  • Carbamate protection of the resulting amine.
  • Formation of the ethanone moiety through acylation or esterification steps.

Coupling of Azetidine and Indole Fragments

The final coupling to form this compound involves:

  • Amide bond formation between the amino group of azetidine and the ethanone or activated ester derivative of the indole fragment.
  • Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate the bond formation.
  • Optimization of reaction conditions such as temperature, solvent (e.g., THF, dichloromethane), and base (e.g., triethylamine) to maximize yield and purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Bromination of indole derivative Electrophilic aromatic substitution NBS in THF, room temp, 1 h ~90 Selective bromination at 3-position
Reduction of nitro to amine Catalytic hydrogenation Pd/C, H2, ethanol, 4 days 83 Mild conditions to preserve sensitive groups
Carbamate protection Boc2O, DMAP, pyridine Room temp, overnight 85 Protects amine for subsequent steps
Azetidine functionalization Reaction with aminoethanone Dioxane/water, base (Na2CO3) 75-85 Controlled pH essential for selectivity
Coupling of fragments Amide bond formation EDC/HOBt, triethylamine, DCM 70-80 Optimized for minimal side products

Research Findings and Optimization

  • Multi-step synthesis: The preparation often requires careful protection/deprotection strategies to avoid side reactions, especially due to the reactive indole NH and azetidine amine groups.
  • Catalyst choice: Palladium on carbon (Pd/C) is effective for selective reduction of nitro groups without affecting other sensitive functionalities.
  • Green chemistry considerations: Recent research explores the use of greener solvents and continuous flow reactors to improve scalability and reduce environmental impact.
  • Purification: Flash chromatography using gradients of ethyl acetate in heptane or dichloromethane is standard to isolate pure intermediates and final products.

Data Table Summarizing Key Properties of the Compound

Property Data Source
Molecular Formula C13H15N3O PubChem
Molecular Weight Approx. 225 g/mol PubChem
IUPAC Name This compound PubChem
CAS Number Not explicitly available -
SMILES CC(=O)N1CC(N)C1CC2=CNc3ccccc32 Inferred from structure
Typical Purity ≥95% BenchChem

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one, and how can reaction efficiency be improved?

  • Methodology: Utilize acid-catalyzed condensation reactions between indole derivatives and azetidine precursors. For example, p-toluenesulfonic acid (p-TSA) has been effective in catalyzing indole-based condensations under mild conditions, as demonstrated in similar syntheses of 3,3-diindolyl derivatives . Optimize solvent systems (e.g., dichloromethane or methanol) and temperature (reflux conditions) to enhance yield, as shown in ylide-mediated reactions for indole-acetone analogs .

Q. How can spectroscopic techniques (e.g., NMR, XRD) confirm the structural integrity of this compound?

  • Methodology:

  • NMR: Compare experimental 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., using PubChem or ACD/IUPAC data ). For example, the indole proton environment typically resonates at δ 7.0–8.0 ppm, while azetidine protons appear at δ 3.0–4.0 ppm.
  • XRD: Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities, as applied to structurally related (E)-3-(1-methylindol-3-yl)acrylaldehyde derivatives .

Q. What solubility and stability challenges arise during storage, and how can they be mitigated?

  • Methodology: Test polar (DMSO, methanol) and nonpolar (DCM, chloroform) solvents for solubility. Stability studies under varying temperatures (e.g., 2–8°C for long-term storage) and inert atmospheres (N2_2) can prevent degradation, as recommended for indole-acetone analogs .

Advanced Research Questions

Q. How can chiral synthesis of this compound be achieved, given its potential stereochemical complexity?

  • Methodology: Employ asymmetric catalysis or chiral auxiliaries. For example, enantioselective syntheses of indole derivatives using chiral ligands (e.g., BINOL) have been reported . Separation of diastereomers via column chromatography or crystallization, as demonstrated for (±)-1-(1H-indol-3-yl)-2-(methylamino)ethanol , may also apply.

Q. What experimental designs are suitable for evaluating its biological activity (e.g., antimicrobial or enzyme inhibition)?

  • Methodology:

  • Antimicrobial Assays: Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Compare results with structurally related (E)-3-(1-methylindol-3-yl)acrylaldehyde derivatives, which showed moderate activity in similar assays .
  • Enzyme Inhibition: Screen against kinase targets (e.g., using bisindolylmaleimide analogs as reference inhibitors ) and quantify IC50_{50} values via fluorescence-based assays.

Q. How can computational modeling predict its pharmacokinetic properties or binding affinity?

  • Methodology: Perform molecular docking (e.g., AutoDock Vina) using crystallographic protein structures from databases like PDB. Density functional theory (DFT) calculations can optimize geometry and electronic properties, as applied to indole-maleimide hybrids .

Q. What strategies resolve contradictions in reported biological data for indole-azetidine hybrids?

  • Methodology: Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). Address discrepancies in cytotoxicity data by testing purity via HPLC (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one

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